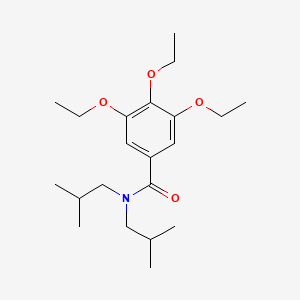
3,4,5-triethoxy-N,N-bis(2-methylpropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-triethoxy-N,N-bis(2-methylpropyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of three ethoxy groups attached to the benzene ring and two isobutyl groups attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N,N-bis(2-methylpropyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with 3,4,5-triethoxybenzoic acid.
Amide Formation: The carboxylic acid group of 3,4,5-triethoxybenzoic acid is converted to an amide by reacting with N,N-bis(2-methylpropyl)amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N,N-bis(2-methylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: 3,4,5-triethoxybenzoic acid or 3,4,5-triethoxybenzaldehyde.
Reduction: 3,4,5-triethoxy-N,N-bis(2-methylpropyl)benzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4,5-triethoxy-N,N-bis(2-methylpropyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N,N-bis(2-methylpropyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N,N-bis(2-methylpropyl)benzamide
- 3,4,5-triethoxybenzoic acid
- 3,4,5-trimethoxybenzamide
Uniqueness
3,4,5-triethoxy-N,N-bis(2-methylpropyl)benzamide is unique due to the presence of three ethoxy groups, which can influence its chemical reactivity and biological activity. The isobutyl groups attached to the amide nitrogen also contribute to its distinct properties compared to other benzamides.
Properties
CAS No. |
362472-92-2 |
|---|---|
Molecular Formula |
C21H35NO4 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
3,4,5-triethoxy-N,N-bis(2-methylpropyl)benzamide |
InChI |
InChI=1S/C21H35NO4/c1-8-24-18-11-17(12-19(25-9-2)20(18)26-10-3)21(23)22(13-15(4)5)14-16(6)7/h11-12,15-16H,8-10,13-14H2,1-7H3 |
InChI Key |
ICGJXTRURDXLND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N(CC(C)C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B14171130.png)
![2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal](/img/structure/B14171131.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone](/img/structure/B14171147.png)
![N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14171151.png)
![ethyl 2-(3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}phenyl)quinoline-4-carboxylate](/img/structure/B14171158.png)
![3-phenyl-2-sulfanylidene-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B14171159.png)
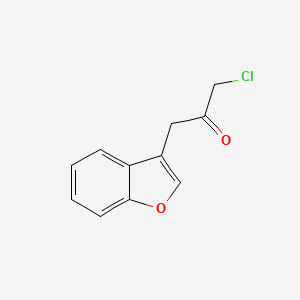
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)-](/img/structure/B14171166.png)

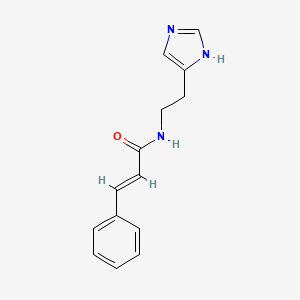
![2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene](/img/structure/B14171204.png)
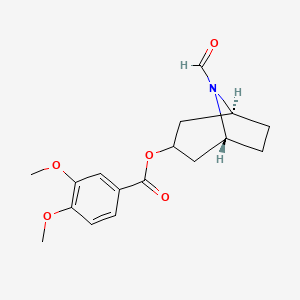
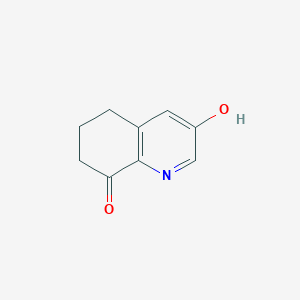
![O2-[2-[2-(6-butoxycarbonylcyclohex-3-en-1-yl)carbonyloxyethoxy]ethyl] O1-butyl cyclohex-4-ene-1,2-dicarboxylate](/img/structure/B14171217.png)
